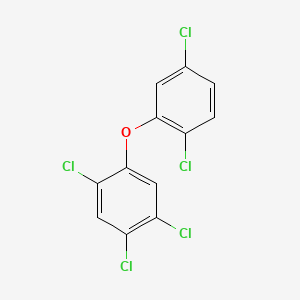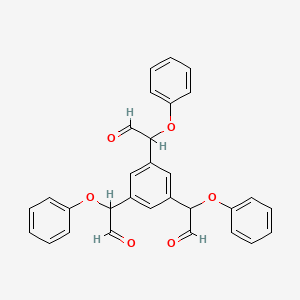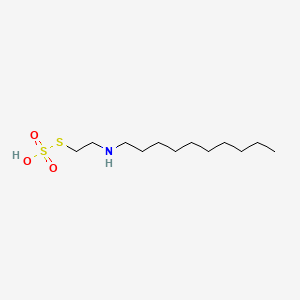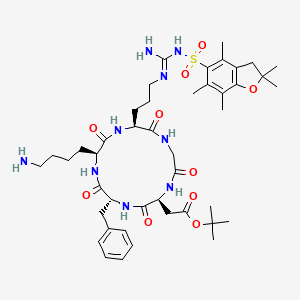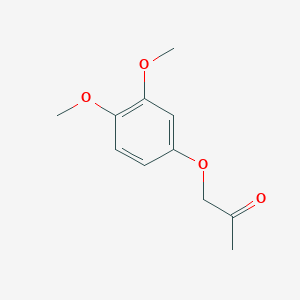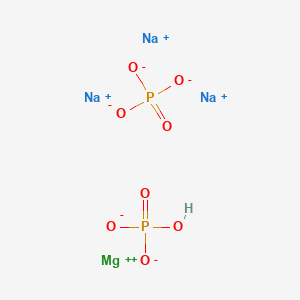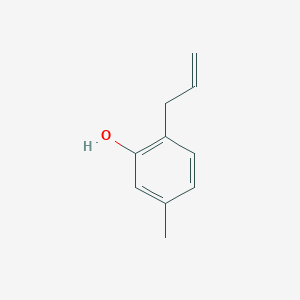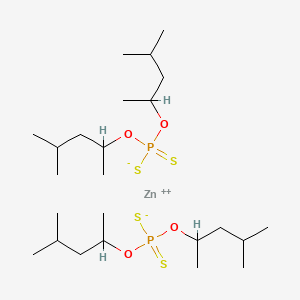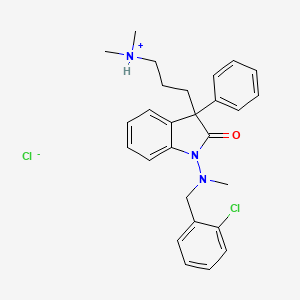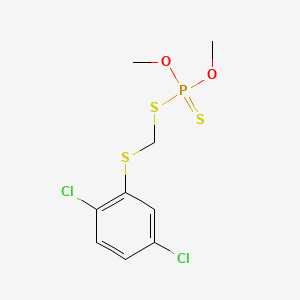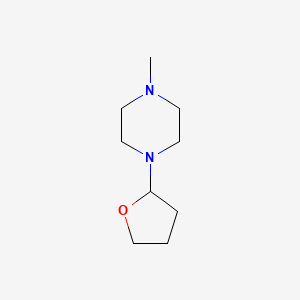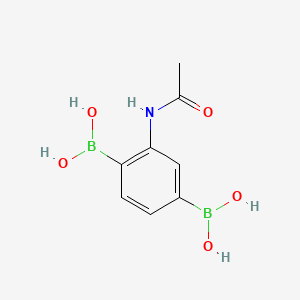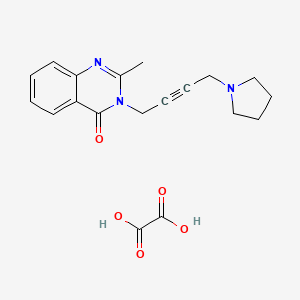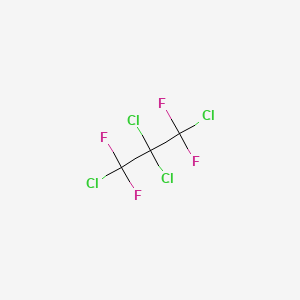
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- is a halogenated hydrocarbon with the molecular formula C3Cl4F4 and a molecular weight of 253.838 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, making it a member of the chlorofluorocarbon (CFC) family. It is also known by its CAS number 677-68-9 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound is likely carried out through similar halogenation processes, optimized for large-scale manufacturing. The exact methods and conditions used in industrial settings are proprietary and not publicly disclosed .
Analyse Chemischer Reaktionen
Types of Reactions
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- can undergo various chemical reactions, including:
Substitution Reactions: Where one or more halogen atoms are replaced by other atoms or groups.
Reduction Reactions: Where the compound is reduced to form less halogenated derivatives.
Oxidation Reactions: Though less common, it can be oxidized under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen or metals, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield partially halogenated propanes, while reduction reactions may produce less chlorinated or fluorinated derivatives .
Wissenschaftliche Forschungsanwendungen
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, though specific applications are limited.
Medicine: Potential use in the development of pharmaceuticals, particularly those requiring halogenated intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- exerts its effects is primarily through its interactions with other molecules. The presence of multiple halogen atoms allows it to participate in various chemical reactions, influencing molecular pathways and targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoropropane: Another halogenated propane with similar properties.
1,1,2,2-Tetrachloro-1,2-difluoroethane: Shares similar halogenation but differs in structure and reactivity.
1,1,3,3-Tetrachloro-1,2,2,3-tetrafluoropropane: Very similar in structure but with slight differences in halogen placement.
Uniqueness
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other halogenated propanes .
Eigenschaften
CAS-Nummer |
29255-31-0 |
|---|---|
Molekularformel |
C3Cl4F4 |
Molekulargewicht |
253.8 g/mol |
IUPAC-Name |
1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3Cl4F4/c4-1(5,2(6,8)9)3(7,10)11 |
InChI-Schlüssel |
LVULLLDMOZXHRF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)Cl)(C(F)(F)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


